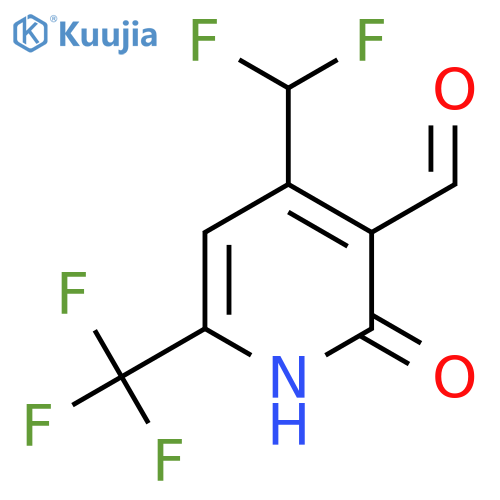Cas no 1806947-10-3 (4-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxaldehyde)

4-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxaldehyde
-
- インチ: 1S/C8H4F5NO2/c9-6(10)3-1-5(8(11,12)13)14-7(16)4(3)2-15/h1-2,6H,(H,14,16)
- InChIKey: OVNGKKQBBJDOED-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=O)C(NC(C(F)(F)F)=C1)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 394
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 46.2
4-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029024110-1g |
4-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxaldehyde |
1806947-10-3 | 95% | 1g |
$2,895.00 | 2022-03-31 | |
| Alichem | A029024110-500mg |
4-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxaldehyde |
1806947-10-3 | 95% | 500mg |
$1,651.30 | 2022-03-31 | |
| Alichem | A029024110-250mg |
4-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxaldehyde |
1806947-10-3 | 95% | 250mg |
$940.80 | 2022-03-31 |
4-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxaldehyde 関連文献
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
4-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxaldehydeに関する追加情報
Comprehensive Overview of 4-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxaldehyde (CAS No. 1806947-10-3)
4-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxaldehyde (CAS No. 1806947-10-3) is a highly specialized fluorinated pyridine derivative that has garnered significant attention in the fields of pharmaceutical chemistry, agrochemical research, and material science. This compound, characterized by its unique difluoromethyl and trifluoromethyl substituents, exhibits remarkable chemical properties that make it a valuable intermediate in the synthesis of advanced molecules. Its hydroxy and carboxaldehyde functional groups further enhance its reactivity, enabling diverse applications in drug discovery and fine chemical manufacturing.
In recent years, the demand for fluorinated compounds like 4-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxaldehyde has surged due to their enhanced metabolic stability and bioavailability, which are critical in the development of next-generation therapeutics. Researchers are particularly interested in its potential role as a building block for small-molecule inhibitors and biologically active agents, aligning with the growing trend toward precision medicine. The compound's CAS No. 1806947-10-3 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge chemical synthesis.
The structural uniqueness of 4-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxaldehyde also makes it a subject of interest in green chemistry initiatives. With increasing emphasis on sustainable synthesis methods, scientists are exploring eco-friendly routes to produce this compound, minimizing waste and energy consumption. Its fluorine-rich architecture is particularly advantageous in agrochemical applications, where it contributes to the development of low-toxicity pesticides and herbicides, addressing global concerns about environmental impact and food security.
From a technical perspective, the synthesis and handling of CAS No. 1806947-10-3 require expertise in organofluorine chemistry. The compound's stability under various conditions and its compatibility with common reagents make it a versatile candidate for multistep synthetic pathways. Analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC) are routinely employed to characterize its purity and structural integrity, ensuring its suitability for high-value applications.
In the context of drug discovery, 4-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxaldehyde has been investigated for its potential to modulate biological targets, including enzyme inhibitors and receptor agonists. Its ability to introduce fluorine atoms into molecular frameworks is a key advantage, as fluorination often enhances a compound's binding affinity and pharmacokinetic profile. This aligns with the pharmaceutical industry's focus on targeted therapies and personalized medicine, which are among the most searched topics in biomedical research today.
Beyond pharmaceuticals, this compound's utility extends to material science, where its fluorinated pyridine core contributes to the design of advanced polymers and electronic materials. The incorporation of fluorine atoms can improve thermal stability and electrical properties, making it a candidate for applications in organic electronics and optoelectronic devices. These innovations are driving interest in CAS No. 1806947-10-3 among researchers exploring next-generation materials for renewable energy and wearable technologies.
In summary, 4-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxaldehyde (CAS No. 1806947-10-3) represents a multifaceted compound with broad applicability across scientific disciplines. Its unique chemical attributes, combined with the rising demand for fluorinated intermediates, position it as a critical component in the advancement of life sciences, sustainable agriculture, and innovative materials. As research continues to uncover new possibilities for this molecule, its role in addressing contemporary challenges in health and technology is expected to expand significantly.
1806947-10-3 (4-(Difluoromethyl)-2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxaldehyde) 関連製品
- 15231-63-7(N,4-dimethylpyrimidin-2-amine)
- 1152695-76-5(3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine)
- 332156-27-1(3-Chloro-benzo[b]thiophene-2-carboxylic acid biphenyl-4-ylamide)
- 1261913-58-9(4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid)
- 2228247-66-1(2-fluoro-6-1-(hydroxymethyl)cyclopropylphenol)
- 2229246-01-7(2-3-(4-fluorophenyl)-1H-pyrazol-4-ylethane-1-sulfonyl chloride)
- 1353979-12-0(4-iodo-N,N-dimethylcyclohexan-1-amine)
- 1823244-20-7(benzyl N-(4-formyl-2-nitrophenyl)carbamate)
- 2228717-58-4(1-{3-(difluoromethyl)sulfanylphenyl}-3-oxocyclobutane-1-carboxylic acid)
- 2168453-94-7(tert-butyl N-3-(fluorosulfonyl)-2,2-dimethylpropylcarbamate)




